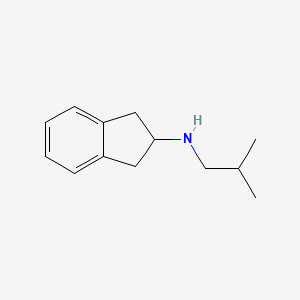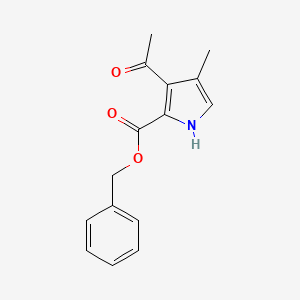![molecular formula C10H18N2O3 B12068124 (2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an aminocyclopropyl group
Métodos De Preparación
The synthesis of (2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the aminocyclopropyl group, followed by its attachment to the formamido and methylpentanoic acid moieties. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include modulation of signaling pathways or inhibition of specific enzymatic activities.
Comparación Con Compuestos Similares
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid can be compared with other similar compounds, such as:
4-oxo-1,8-naphthyridine-3-carboxylic acids: These compounds also possess an aminocyclopropyl group and exhibit antibacterial activities.
4-oxoquinoline-3-carboxylic acids: Similar to the naphthyridine derivatives, these compounds have been studied for their antibacterial properties
Propiedades
Fórmula molecular |
C10H18N2O3 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(2S)-2-[(1-aminocyclopropanecarbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)5-7(8(13)14)12-9(15)10(11)3-4-10/h6-7H,3-5,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
Clave InChI |
VYFZLHAKCPCGKI-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C1(CC1)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)

![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)



